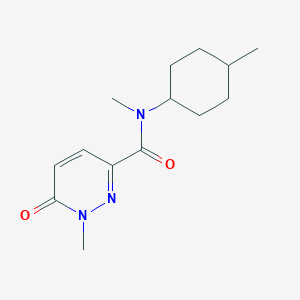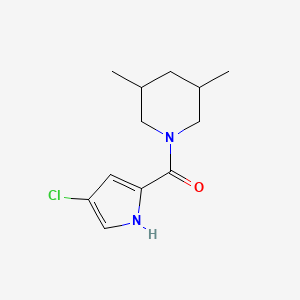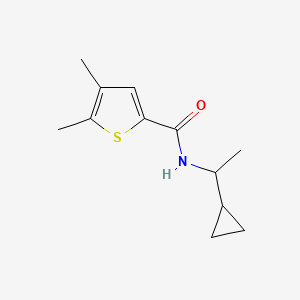![molecular formula C12H18N2O B7509171 1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one, also known as Alpha-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is soluble in water and has a chemical formula of C13H17NO. α-PPP is a psychoactive substance that has been found to have effects similar to amphetamines and cocaine. The purpose of
Wirkmechanismus
The mechanism of action of α-PPP is similar to that of other stimulant drugs. It works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, energy, and euphoria. It also works by blocking the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
α-PPP has been found to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. α-PPP has been found to have effects on the immune system, including the activation of immune cells and the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using α-PPP in lab experiments is that it is a synthetic substance, which allows for greater control over the purity and concentration of the substance. However, one limitation is that it is a psychoactive substance, which can lead to ethical concerns and safety issues.
Zukünftige Richtungen
There are a number of future directions for research on α-PPP. One area of interest is the development of new synthetic cathinones with improved pharmacological properties. Another area of interest is the investigation of the effects of α-PPP on different neurotransmitter systems and brain regions. Additionally, there is a need for further research on the long-term effects of α-PPP use and its potential for addiction.
Synthesemethoden
α-PPP can be synthesized through a variety of methods, including the Leuckart reaction, the Friedel-Crafts acylation reaction, and the reductive amination reaction. The Leuckart reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by the addition of pyrrolidine. The Friedel-Crafts acylation reaction involves the reaction of benzene with propionyl chloride, followed by the addition of pyrrolidine. The reductive amination reaction involves the reaction of phenylacetone with ammonia and sodium cyanoborohydride, followed by the addition of pyrrolidine.
Wissenschaftliche Forschungsanwendungen
α-PPP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. It has also been found to have anxiogenic effects and can increase anxiety in animals. α-PPP has been used in studies to investigate the effects of stimulant drugs on behavior and cognition.
Eigenschaften
IUPAC Name |
1-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-12(15)14-9-5-7-11(14)10-6-4-8-13(10)2/h4,6,8,11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPCKDYNQGWKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)






![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)


